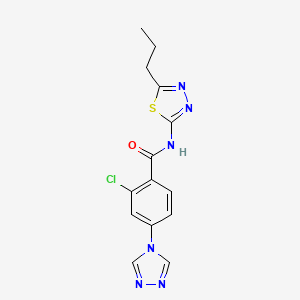
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokines involved in immune function. CP-690,550 has been studied extensively in preclinical and clinical settings for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mecanismo De Acción
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide exerts its therapeutic effects by inhibiting the activity of JAK3, which is a key component of the signaling pathways of cytokines involved in immune function. JAK3 is primarily expressed in hematopoietic cells, including T cells, B cells, and natural killer cells. By inhibiting JAK3 activity, this compound blocks the downstream signaling pathways of cytokines such as IL-2, IL-4, IL-6, and IL-12, which are involved in the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activation of T cells and B cells, as well as the production of cytokines such as IL-2, IL-4, IL-6, and IL-12. In vivo studies in animal models of autoimmune diseases have demonstrated that this compound can prevent disease onset and reduce disease severity. Clinical trials in humans have shown that this compound is effective in reducing the signs and symptoms of rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide is its specificity for JAK3, which allows for targeted inhibition of cytokine signaling pathways involved in immune function. This specificity also reduces the risk of off-target effects and toxicity. However, this compound has limitations in terms of its pharmacokinetics and pharmacodynamics, which can vary depending on the individual patient. Additionally, the long-term safety and efficacy of this compound in humans is still being studied.
Direcciones Futuras
For research on 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide include further investigation into its mechanism of action and potential therapeutic applications. Additionally, research is needed to better understand the pharmacokinetics and pharmacodynamics of this compound in humans, as well as its long-term safety and efficacy. Other areas of research include the development of more specific JAK3 inhibitors and the exploration of combination therapies with other immunomodulatory agents.
Métodos De Síntesis
The synthesis of 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves several steps, starting with the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with 4-chloro-3-nitrobenzoic acid to form 2-(4-chloro-3-nitrobenzamido)-5-propyl-1,3,4-thiadiazole. This compound is then reduced to the corresponding amine, which is subsequently reacted with 4-(4H-1,2,4-triazol-4-yl)benzoic acid to form this compound.
Aplicaciones Científicas De Investigación
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied in preclinical and clinical settings for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies have shown that this compound inhibits the activation of T cells and B cells, as well as the production of cytokines such as IL-2, IL-4, IL-6, and IL-12. In vivo studies in animal models of autoimmune diseases have demonstrated that this compound can prevent disease onset and reduce disease severity.
Propiedades
IUPAC Name |
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6OS/c1-2-3-12-19-20-14(23-12)18-13(22)10-5-4-9(6-11(10)15)21-7-16-17-8-21/h4-8H,2-3H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKKLGSUKWMCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
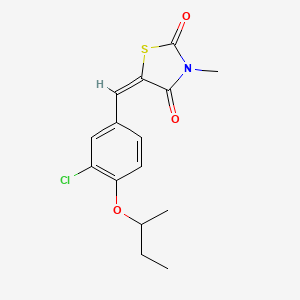
![7-(3-fluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5353597.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isopropyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5353604.png)
![2-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5353610.png)
![N-(tert-butyl)-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5353626.png)
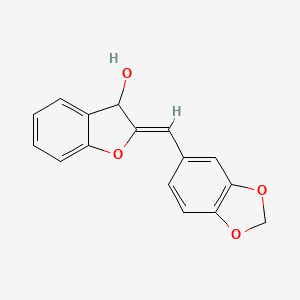
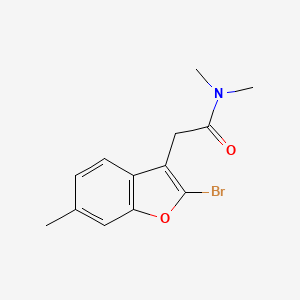
![methyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5353635.png)
![3-isobutyl-1-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5353652.png)
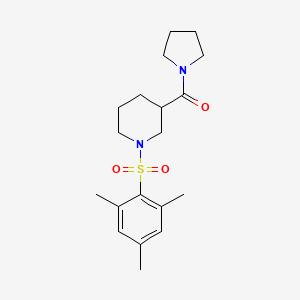
![[1'-(4-isobutylbenzoyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5353675.png)
![2-(1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-2-piperidinyl)pyridine](/img/structure/B5353681.png)
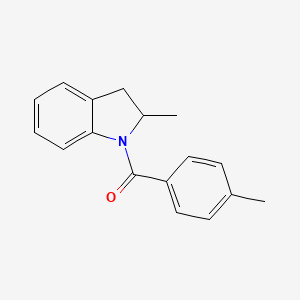
![{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5353690.png)
